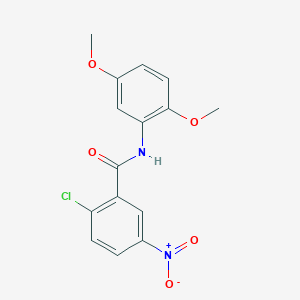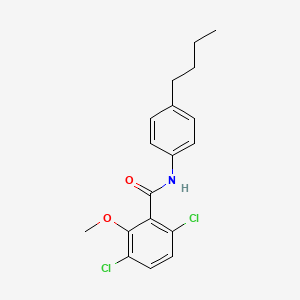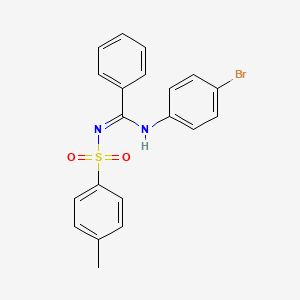
2-chloro-N-(2,5-dimethoxyphenyl)-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,5-dimethoxyphenyl)-5-nitrobenzamide is an organic compound with the molecular formula C10H12ClNO3 It is known for its unique chemical structure, which includes a chloro group, two methoxy groups, and a nitro group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,5-dimethoxyphenyl)-5-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 2-chloro-N-(2,5-dimethoxyphenyl)benzamide to introduce the nitro group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out at low temperatures to control the rate of nitration and prevent overreaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(2,5-dimethoxyphenyl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-chloro-N-(2,5-dimethoxyphenyl)-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2,5-dimethoxyphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups may also contribute to the compound’s activity by influencing its binding affinity and specificity for target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(2,5-dimethoxyphenyl)acetamide
- 2-chloro-N-(2,5-dimethoxyphenyl)benzamide
- 2-chloro-N-(2,5-dimethoxyphenyl)-4-nitrobenzamide
Uniqueness
2-chloro-N-(2,5-dimethoxyphenyl)-5-nitrobenzamide is unique due to the specific positioning of its nitro group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of both chloro and methoxy groups further distinguishes it by affecting its physicochemical properties and interactions with other molecules.
Propriétés
Formule moléculaire |
C15H13ClN2O5 |
|---|---|
Poids moléculaire |
336.72 g/mol |
Nom IUPAC |
2-chloro-N-(2,5-dimethoxyphenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-10-4-6-14(23-2)13(8-10)17-15(19)11-7-9(18(20)21)3-5-12(11)16/h3-8H,1-2H3,(H,17,19) |
Clé InChI |
AQSXRQCMOUGMTK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzoyl-2-(4-chlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile](/img/structure/B11691009.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691013.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11691022.png)
methyl}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11691025.png)
![1-[(4-Methyl-3-nitrophenyl)sulfonyl]-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B11691028.png)
![N-{(1Z)-3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11691039.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691040.png)
![(5Z)-3-(3-fluorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11691041.png)

![N'-[(E)-anthracen-9-ylmethylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11691055.png)

![ethyl (2Z)-5-(4-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11691070.png)

![7-bromo-4-(3-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11691075.png)
